

ATC0175: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ATC0175

Cat. No.: B1665810

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For Researchers, Scientists, and Drug Development Professionals

Abstract

ATC0175 is a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCH1), a G protein-coupled receptor implicated in the regulation of appetite, mood, and energy homeostasis. This document provides detailed application notes and protocols for the preclinical use of **ATC0175**, including supplier information, key technical data, and experimental procedures. The information is intended to guide researchers in pharmacology, neuroscience, and drug development in their investigation of the MCH1 receptor system.

Supplier and Purchasing Information

ATC0175 is available from several commercial suppliers for research purposes. It is crucial to obtain a certificate of analysis (CoA) from the supplier to ensure the purity and identity of the compound.

Table 1: **ATC0175** Suppliers

Supplier	Website
MedChemExpress	--INVALID-LINK--
Selleck Chemicals	--INVALID-LINK--
Cayman Chemical	--INVALID-LINK--
Tocris Bioscience	--INVALID-LINK--
APExBIO	--INVALID-LINK--
Sigma-Aldrich	--INVALID-LINK--

Physicochemical and Pharmacological Properties

ATC0175 is a non-peptide, orally active small molecule. Its key properties are summarized below.

Table 2: Physicochemical Properties of **ATC0175**

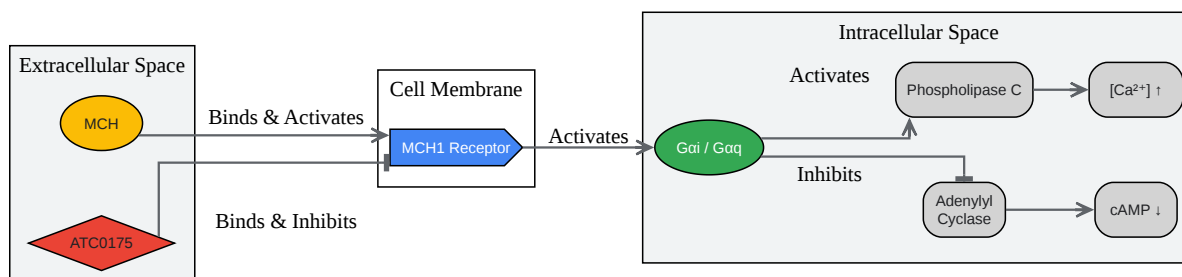
Property	Value
Molecular Formula	C ₂₃ H ₂₅ F ₂ N ₅ O
Molecular Weight	425.48 g/mol
CAS Number	509118-03-0
Solubility	Soluble in DMSO and Ethanol

Table 3: Pharmacological Profile of **ATC0175**

Target	Assay	IC ₅₀
MCH1 Receptor	Radioligand Binding	13.5 nM
MCH2 Receptor	Radioligand Binding	>10,000 nM
5-HT _{1A} Receptor	Radioligand Binding	16.9 nM
5-HT _{2B} Receptor	Radioligand Binding	9.66 nM

Mechanism of Action and Signaling Pathway

ATC0175 acts as a competitive antagonist at the MCH1 receptor. The MCH1 receptor is a Gai and Gαq coupled GPCR. Upon binding of its endogenous ligand, melanin-concentrating hormone (MCH), the receptor initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the activation of phospholipase C, resulting in an increase in intracellular calcium (Ca^{2+}) mobilization. By blocking the binding of MCH, **ATC0175** inhibits these downstream signaling events.



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Caption: Simplified MCH1 Receptor Signaling Pathway.

Experimental Protocols

The following are representative protocols for in vitro and in vivo studies involving **ATC0175**. Researchers should optimize these protocols for their specific experimental conditions.

In Vitro MCH1 Receptor Binding Assay

This protocol is designed to determine the binding affinity of **ATC0175** to the MCH1 receptor using a competitive radioligand binding assay.

Materials:

- HEK293 cells stably expressing the human MCH1 receptor
- Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂)
- Radioligand (e.g., ¹²⁵I-MCH)
- **ATC0175** stock solution (in DMSO)
- Scintillation cocktail and counter

Procedure:

- Prepare cell membranes from HEK293-MCH1R cells.
- In a 96-well plate, add increasing concentrations of **ATC0175**.
- Add a fixed concentration of ¹²⁵I-MCH to each well.
- Add the cell membrane preparation to initiate the binding reaction.
- Incubate at room temperature for 60-90 minutes.
- Terminate the reaction by rapid filtration through a glass fiber filter plate.
- Wash the filters with ice-cold wash buffer.
- Measure the radioactivity retained on the filters using a scintillation counter.
- Calculate the IC₅₀ value by non-linear regression analysis.

In Vitro Calcium Mobilization Assay

This protocol measures the functional antagonist activity of **ATC0175** by assessing its ability to block MCH-induced intracellular calcium mobilization.

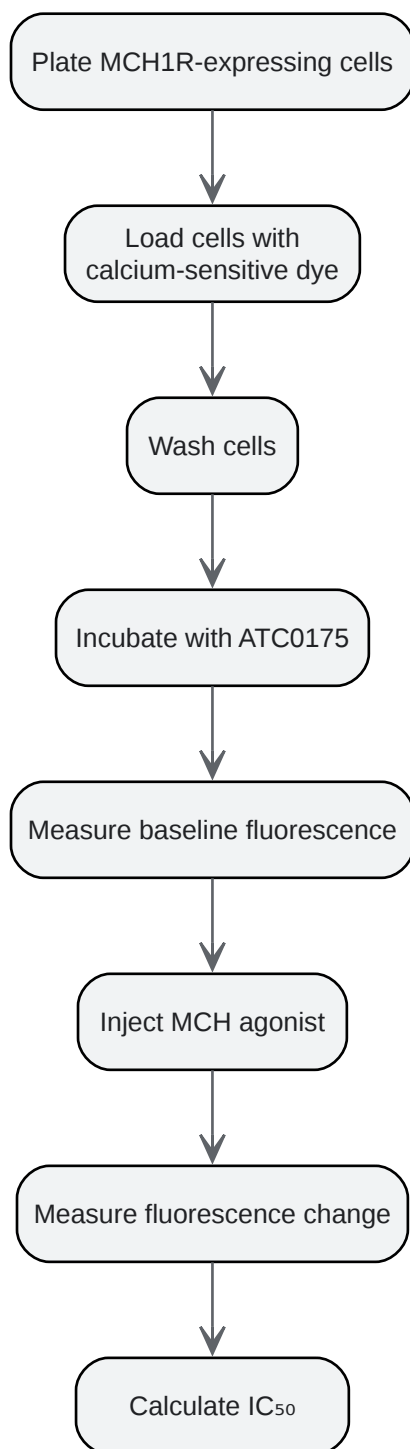
Materials:

- CHO or HEK293 cells stably expressing the MCH1 receptor

- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
- MCH agonist
- **ATC0175** stock solution (in DMSO)
- Fluorescent plate reader with an injection system

Procedure:

- Plate the MCH1R-expressing cells in a 96-well black-walled, clear-bottom plate.
- Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
- Wash the cells with assay buffer.
- Add varying concentrations of **ATC0175** to the wells and incubate for 15-30 minutes.
- Measure the baseline fluorescence.
- Inject the MCH agonist and immediately begin measuring the fluorescence intensity over time.
- Calculate the inhibition of the MCH-induced calcium response by **ATC0175** to determine the IC_{50} .



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Caption: Workflow for a Calcium Mobilization Assay.

In Vivo Rodent Model of Anxiety (Elevated Plus Maze)

This protocol describes the use of **ATC0175** to assess its anxiolytic effects in a standard rodent behavioral model.

Materials:

- Adult male mice or rats
- Elevated Plus Maze apparatus
- **ATC0175** solution for oral or intraperitoneal administration
- Vehicle control (e.g., 0.5% methylcellulose in water)
- Video tracking software

Procedure:

- Acclimate the animals to the testing room for at least 60 minutes before the experiment.
- Administer **ATC0175** (e.g., 1, 3, 10 mg/kg) or vehicle to the animals via the desired route (e.g., oral gavage).
- After a predetermined pretreatment time (e.g., 30-60 minutes), place the animal in the center of the Elevated Plus Maze, facing an open arm.
- Allow the animal to explore the maze for a set period (e.g., 5 minutes).
- Record the time spent in the open arms and the number of entries into the open and closed arms using video tracking software.
- An anxiolytic effect is indicated by a significant increase in the time spent and/or entries into the open arms compared to the vehicle-treated group.

Data Interpretation and Troubleshooting

- Solubility: Ensure **ATC0175** is fully dissolved in the appropriate vehicle. Sonication may be required. For in vivo studies, prepare fresh solutions daily.

- **Specificity:** While **ATC0175** is highly selective for the MCH1 receptor, its off-target effects on 5-HT_{1A} and 5-HT_{2B} receptors should be considered, especially at higher concentrations.
- **In Vivo Dosing:** The optimal dose and route of administration for in vivo studies may vary depending on the animal model and the specific experimental question. A dose-response study is recommended.

Safety Precautions

Standard laboratory safety procedures should be followed when handling **ATC0175**. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Refer to the supplier's Safety Data Sheet (SDS) for detailed safety and handling information.

Disclaimer: This document is intended for research use only. **ATC0175** is not for human or veterinary use. The information provided is based on publicly available data and should be used as a guide. Researchers are responsible for independently validating all experimental procedures.

- To cite this document: BenchChem. [ATC0175: Application Notes and Protocols for Preclinical Research]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1665810#atc0175-supplier-and-purchasing-information\]](https://www.benchchem.com/product/b1665810#atc0175-supplier-and-purchasing-information)

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com